molecular formula C24H22F3N7O2 B2776766 (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 920206-83-3

(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No.: B2776766
CAS No.: 920206-83-3
M. Wt: 497.482
InChI Key: JUCGLBCONQCDNN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a triazolopyrimidine ring, a piperazine ring, and a phenyl ring . The presence of these groups suggests that the compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of similar triazolopyrimidine derivatives often involves the reaction of readily available starting materials, such as dihydrazinyl-tetrazine and the corresponding aldehydes . The process is usually convenient and does not require transition metals .


Molecular Structure Analysis

The molecular structure of the compound is likely to be complex due to the presence of multiple rings and functional groups . The geometry optimization of the molecular structure of similar compounds has been carried out using computational methods .


Chemical Reactions Analysis

Triazole compounds, including triazolopyrimidines, are known to exhibit broad biological activities, which suggests that they may undergo a variety of chemical reactions . The specific reactions that this compound undergoes would depend on the conditions and reagents used .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure . For instance, the presence of multiple rings and functional groups is likely to influence properties such as solubility, polarity, and lipophilicity .

Scientific Research Applications

Synthesis and Biological Activities

  • Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and screened for antimicrobial activities. Some compounds demonstrated good to moderate activities against test microorganisms, highlighting the potential of these structures in developing antimicrobial agents (Bektaş et al., 2010).

  • Pyrazolo[5,1-c][1,2,4]triazines and pyrazolo[1,5-a]pyrimidines containing a naphthofuran moiety were synthesized. These compounds were characterized by elemental analysis and spectral data, contributing to the chemical diversity in medicinal chemistry (Abdelhamid et al., 2012).

  • A study on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives explored their antagonist activity against 5-HT2 receptors. Compound 7b showed potent 5-HT2 antagonist activity, suggesting therapeutic potential in conditions modulated by this receptor (Watanabe et al., 1992).

Chemical Synthesis and Applications

  • Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives were synthesized, showcasing a method for creating compounds with potential applications in material science and pharmacology. This work emphasizes the adaptability of thiazolopyridine scaffolds in synthesizing diverse functional molecules (Mohamed, 2021).

Antitumor and Antimicrobial Properties

  • Research on novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone 8(a-j) compounds indicated significant inhibition of bacterial growth. These findings suggest the potential of these compounds for further development as antimicrobial agents (Nagaraj et al., 2018).

  • N-Heterocyclic (4-Phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine were identified as highly potent inhibitors of tubulin polymerization, demonstrating excellent antiproliferative properties against cancer cell lines. This study provides insights into designing novel anticancer agents based on tubulin inhibition (Prinz et al., 2017).

Mechanism of Action

While the specific mechanism of action of this compound is not known, compounds containing a triazole scaffold are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . This suggests that the compound may interact with various biological targets .

Future Directions

The compound could be a subject of future research due to its complex structure and potential biological activities . Future studies could focus on exploring its synthesis, properties, and potential applications in more detail .

Properties

IUPAC Name

[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N7O2/c1-2-36-17-9-7-16(8-10-17)34-22-20(30-31-34)21(28-15-29-22)32-11-13-33(14-12-32)23(35)18-5-3-4-6-19(18)24(25,26)27/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCGLBCONQCDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5C(F)(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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